molecular formula C20H21N3O2 B7699127 N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide

N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide

Cat. No. B7699127
M. Wt: 335.4 g/mol
InChI Key: RSSOQFOHMQTZQG-UHFFFAOYSA-N
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Description

N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as OTOP, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood. However, it has been shown to interact with various targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also soluble in a variety of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.

Future Directions

There are several future directions for research on N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of this compound derivatives with improved biological activity. Another area of research is the elucidation of the mechanism of action of this compound. Additionally, further studies are needed to determine the pharmacokinetic properties of this compound and its potential as a drug candidate. Finally, this compound could be evaluated for its potential applications in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities and has been shown to modulate the activity of various enzymes and receptors. This compound has several advantages for lab experiments, but its limitations must also be considered. There are several future directions for research on this compound, including the development of this compound derivatives, the elucidation of its mechanism of action, and the evaluation of its potential applications in other areas of research.

Synthesis Methods

N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized through a multistep process that involves the reaction of o-tolyl hydrazine with 2-nitrobenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with pivaloyl chloride to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a promising compound for drug discovery.

properties

IUPAC Name

2,2-dimethyl-N-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-8-5-6-11-16(13)17-22-18(25-23-17)14-9-7-10-15(12-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSOQFOHMQTZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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